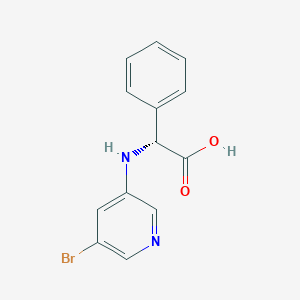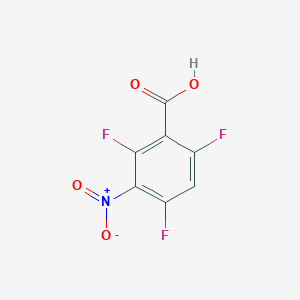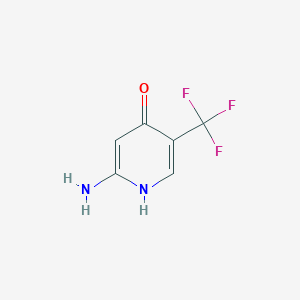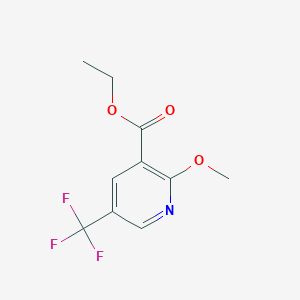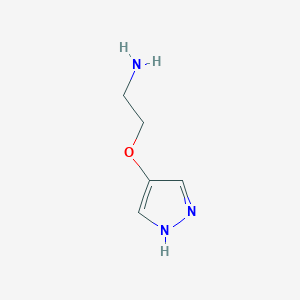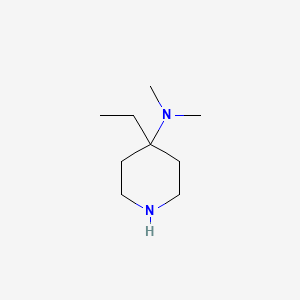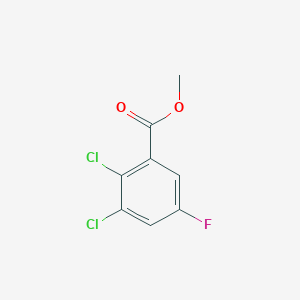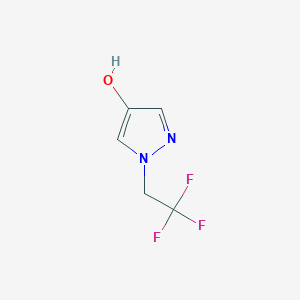
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Descripción general
Descripción
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” were not found, there are general methods for synthesizing similar fluorinated compounds. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .
Aplicaciones Científicas De Investigación
Photophysical Properties and OLED Application
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives have been studied for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). A study by Huang et al. (2013) explored Pt(II) complexes with pyrazole chelates, exhibiting mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use in high-efficiency OLEDs (Huang et al., 2013).
Synthetic Applications in Heterocyclic Analogues
Eller et al. (2006) demonstrated the synthesis of various pyrazol-4(1H)-ones, a process involving 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives. This synthesis is significant for creating heterocyclic analogues of xanthone, highlighting the chemical's versatility in synthetic applications (Eller et al., 2006).
Antibacterial Activity
A study by Bhavanarushi et al. (2013) focused on the antibacterial activity of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) derivatives, including those with a trifluoromethyl group. These compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives in developing new antibacterial agents (Bhavanarushi et al., 2013).
Pyrazole Synthesis
Braibante et al. (1993) discussed the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazine derivatives. This study underscores the role of trifluoroethyl pyrazol-4-ol in synthesizing pyrazole rings with specific substituents, crucial for various chemical applications (Braibante et al., 1993).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTWIXMEOBPWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)

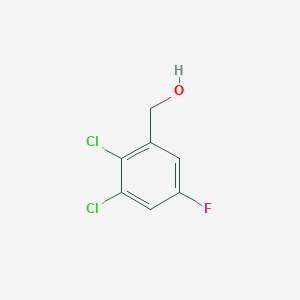
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
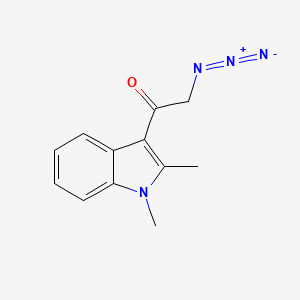
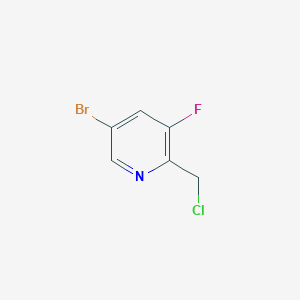
![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)
